1-(4-nitro-2-phenoxybenzyl)-1H-imidazole
Description
1-(4-Nitro-2-phenoxybenzyl)-1H-imidazole is a nitro-substituted imidazole derivative characterized by a benzyl group modified with a phenoxy moiety at the 2-position and a nitro group at the 4-position.
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-[(4-nitro-2-phenoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-7-6-13(11-18-9-8-17-12-18)16(10-14)22-15-4-2-1-3-5-15/h1-10,12H,11H2 |
InChI Key |
JIPGEBKJKOMJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])CN3C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Scaffold Variations
- 1-(Naphthylalkyl)-1H-Imidazole Analogs (): These compounds replace the phenoxybenzyl group with naphthylalkyl chains.
- Benzimidazole Derivatives ():
Substitution of the imidazole ring with a benzimidazole core (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) introduces additional aromaticity, which may stabilize π-π interactions in target binding . - Trimethoxyphenyl-Substituted Imidazoles ():
The 3′,4′,5′-trimethoxyphenyl group in these analogs enhances electron-donating effects, favoring interactions with tubulin in anticancer applications .
Substituent Effects
| Compound | Key Substituents | Electronic Effects | Biological Relevance |
|---|---|---|---|
| Target Compound | 4-Nitro-2-phenoxybenzyl | Electron-withdrawing (NO₂) | Potential antimicrobial activity |
| 1-(Naphthylalkyl)-1H-Imidazole | Naphthylalkyl chain | Lipophilic | Antiepileptic (ED₅₀: 8–34 mg/kg) |
| 2-(4-Fluorophenyl)-1H-Benzimidazole | 4-Fluorophenyl | Electron-withdrawing (F) | Antifungal, metabolic stability |
| 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole | Trimethoxyphenyl | Electron-donating (OCH₃) | Anticancer (tubulin inhibition) |
Key Insight : The nitro group in the target compound may enhance oxidative stress in pathogens, while electron-donating groups (e.g., OCH₃ in ) improve binding to eukaryotic targets like tubulin .
Pharmacological Activity Comparison
Antiepileptic Activity
Anticancer Activity
- Trimethoxyphenyl Imidazoles (): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines, attributed to tubulin polymerization inhibition .
- Target Compound :
The nitro group could confer pro-drug properties, activating under hypoxic conditions (common in tumors), but this remains speculative without direct data.
Antifungal Activity
- Chitosan Nanoformulations (): Imidazole derivatives like TIO and ECO (log P = 4.4–5.6) show enhanced antifungal delivery via chitosan nanocapsules, leveraging mucoadhesivity and controlled release .
- Target Compound :
High lipophilicity from the benzyl group may improve membrane permeation, but the nitro group’s polarity could reduce bioavailability compared to ECO derivatives.
Physicochemical Properties
| Property | Target Compound | 1-(Naphthylalkyl)-1H-Imidazole | 2-(4-Fluorophenyl)-1H-Benzimidazole |
|---|---|---|---|
| Log P (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~2.8 (polar due to F and NH) |
| Solubility | Low in water | Very low | Moderate in DMSO |
| Metabolic Stability | Nitro group may resist oxidation | Prone to oxidative metabolism | Fluorine enhances stability |
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